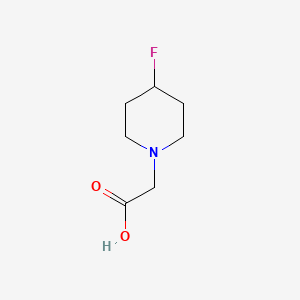

2-(4-Fluoropiperidin-1-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(4-fluoropiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLWPRWUCZXJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular structure and SMILES string for 2-(4-Fluoropiperidin-1-yl)acetic acid

An in-depth technical analysis and methodological guide for the synthesis, structural characterization, and pharmacological application of 2-(4-Fluoropiperidin-1-yl)acetic acid . Designed for researchers, synthetic chemists, and drug development professionals, this whitepaper bridges the gap between fundamental chemical properties and applied medicinal chemistry.

Executive Summary

In modern drug discovery, the strategic incorporation of halogenated aliphatic heterocycles is a cornerstone of lead optimization. 2-(4-Fluoropiperidin-1-yl)acetic acid represents a highly versatile, bifunctional building block. By coupling a basic piperidine nucleus—modulated by a strongly electronegative fluorine atom—with a terminal carboxylic acid, this scaffold provides an ideal vector for synthesizing complex amides, esters, and peptidomimetics. As a Senior Application Scientist, I have structured this guide to detail the causality behind its chemical behavior, the logic of its synthesis, and the self-validating analytical protocols required to ensure its integrity in downstream biological assays.

Molecular Identity and Structural Analysis

The structural identity of a building block dictates its reactivity and spatial orientation within a protein binding pocket. The presence of the fluorine atom at the C4 position of the piperidine ring introduces significant stereoelectronic effects without adding substantial steric bulk (the van der Waals radius of fluorine is 1.47 Å, closely mimicking the 1.20 Å radius of hydrogen)[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Identifier |

| Chemical Name | 2-(4-Fluoropiperidin-1-yl)acetic acid |

| Molecular Formula | C₇H₁₂FNO₂ |

| Molecular Weight | 161.17 g/mol |

| SMILES String | O=C(O)CN1CCC(F)CC1[2] |

| InChIKey | LZLWPRWUCZXJMD-UHFFFAOYSA-N[2] |

| MDL Number | MFCD23703055[2] |

| Topological Polar Surface Area (TPSA) | ~40.5 Ų |

Chemical Synthesis and Workflow

The most efficient and scalable route to 2-(4-Fluoropiperidin-1-yl)acetic acid involves a two-step sequence: an SN2 N-alkylation followed by base-catalyzed ester hydrolysis (saponification).

The Causality of Experimental Choices

-

Base Selection in N-Alkylation: We utilize Potassium Carbonate (K₂CO₃) rather than stronger bases (like NaH or LDA). K₂CO₃ is a mild, non-nucleophilic base that effectively neutralizes the HCl salt of the starting 4-fluoropiperidine and scavenges the hydrobromic acid generated during the reaction[3]. Crucially, it is weak enough to prevent the unwanted E2 elimination of the fluorine atom or the bromide from the alkylating agent.

-

Solvent Dynamics: Acetonitrile (MeCN) is chosen as the solvent for the alkylation step. As a polar aprotic solvent, it leaves the nucleophilic secondary amine unsolvated and highly reactive, driving the SN2 displacement of the ethyl bromoacetate forward rapidly[3].

-

Biphasic Hydrolysis: The saponification utilizes a THF/H₂O mixture. THF solvates the lipophilic intermediate ester, while water dissolves the Lithium Hydroxide (LiOH). This ensures a homogenous reaction environment, driving the thermodynamic cleavage of the ester bond.

Step-by-Step Protocol

Step 1: N-Alkylation (Formation of Intermediate)

-

Preparation: Suspend 4-fluoropiperidine hydrochloride (1.0 eq) in anhydrous acetonitrile (0.2 M concentration) under an inert nitrogen atmosphere.

-

Activation: Add anhydrous K₂CO₃ (2.5 eq) to the suspension. Stir at room temperature for 15 minutes to liberate the free base.

-

Alkylation: Dropwise, add ethyl bromoacetate (1.1 eq). Heat the reaction mixture to a mild reflux (80°C) and monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is fully consumed (typically 12-16 hours)[3].

-

Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate and wash with brine. Dry over MgSO₄ and concentrate to yield ethyl 2-(4-fluoropiperidin-1-yl)acetate.

Step 2: Saponification (Ester Hydrolysis) 5. Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of THF and distilled water. Add LiOH·H₂O (2.0 eq) in a single portion. 6. Reaction: Stir vigorously at room temperature for 4-6 hours. Monitor by LC-MS for the disappearance of the ester mass. 7. Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl to pH ~3.5 (the approximate isoelectric point of the zwitterionic product). 8. Recovery: Lyophilize the aqueous solution or extract with a highly polar organic solvent mixture (e.g., CHCl₃/Isopropanol 3:1) to isolate the final 2-(4-Fluoropiperidin-1-yl)acetic acid .

Synthetic workflow for 2-(4-Fluoropiperidin-1-yl)acetic acid via N-alkylation.

Pharmacological Relevance and Logic

The strategic placement of a fluorine atom on the piperidine ring is not arbitrary; it is a calculated modulation of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Basicity Modulation and Permeability: The strong electron-withdrawing nature of fluorine exerts an inductive pull (-I effect) through the sigma bond framework. This lowers the pKa of the adjacent tertiary piperidine nitrogen[4]. Consequently, at physiological pH (7.4), a higher fraction of the molecule exists in its un-ionized, neutral state, which drastically enhances passive lipid bilayer permeability and oral bioavailability.

-

Metabolic Shielding: The C4 position of a piperidine ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. The C-F bond is exceptionally strong (~116 kcal/mol) compared to a C-H bond (~98 kcal/mol). Replacing the vulnerable hydrogen with fluorine effectively blocks this metabolic hotspot, prolonging the compound's half-life in vivo[1].

Pharmacokinetic impact of C4-fluorine substitution on piperidine derivatives.

Analytical Validation Protocol (Self-Validating System)

To ensure the integrity of the synthesized compound before integration into biological assays, a self-validating orthogonal analytical approach is required. Relying on a single metric (e.g., LC-MS alone) is insufficient due to the risk of isobaric impurities or defluorination.

Table 2: Orthogonal Validation Matrix

| Analytical Technique | Target Metric / Observation | Validation Purpose |

| ¹H NMR (400 MHz, D₂O) | δ ~4.8 ppm (dm, JH−F ~48 Hz, 1H) | The massive geminal ¹H-¹⁹F coupling constant definitively confirms the retention of the C-F bond. |

| ¹⁹F NMR (376 MHz, D₂O) | Single multiplet resonance | Verifies the presence of fluorine and proves the absence of defluorinated or eliminated side-products. |

| LC-MS (ESI+) | m/z 162.1 [M+H]⁺ | Confirms the exact molecular mass and validates the successful cleavage of the ethyl ester. |

| HPLC (Reverse Phase C18) | >98% Area Under Curve (AUC) | Assesses macroscopic sample purity using a gradient of H₂O/MeCN with 0.1% TFA. |

Protocol Logic: The combination of ¹H NMR and ¹⁹F NMR acts as an internal cross-check. If the ¹H NMR shows the correct integration but lacks the ~48 Hz splitting at the C4 proton, the ¹⁹F NMR will concurrently show a lack of signal, immediately flagging an elimination artifact (such as a tetrahydropyridine derivative) rather than the desired fluorinated product.

References

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications, Journal of Medicinal Chemistry. Retrieved from[Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, PubMed (NIH). Retrieved from[Link]

Sources

Whitepaper: Therapeutic Potential of 4-Fluoropiperidine Derivatives in Rational Drug Design

Executive Summary

The piperidine heterocycle is one of the most frequently utilized scaffolds in FDA-approved therapeutics. However, its inherent physicochemical properties—specifically its high basicity ( pKa ~10) and its vulnerability to cytochrome P450 (CYP)-mediated oxidative metabolism at the C-4 position—frequently necessitate structural optimization to achieve clinical viability. As a Senior Application Scientist, I approach heterocycle optimization not merely as an exercise in structural variation, but as a calculated modulation of physicochemical space. The strategic installation of a highly electronegative fluorine atom at the C-4 position resolves these liabilities through profound stereoelectronic effects, fundamentally altering the molecule's pharmacokinetic and pharmacodynamic profile.

The Physicochemical Rationale: The Fluorine Effect

The substitution of a hydrogen atom with a fluorine atom at the C-4 position of a piperidine ring drives two critical physicochemical shifts:

-

pKa Modulation and Membrane Permeability: Fluorine's strong inductive electron-withdrawing effect (-I) propagates through the sigma-bond framework, significantly reducing the electron density on the piperidine nitrogen. This shifts the pKa from ~10.0 down to ~8.0–8.5. Causality: A lower pKa increases the fraction of unionized drug molecules at physiological pH (7.4). This drastically improves passive membrane permeability and oral bioavailability. For example, in the development of 5HT1D receptor agonists,[1].

-

Metabolic Shielding: The C-4 position of an unsubstituted piperidine is a prime target for CYP-mediated hydroxylation. Substituting the C-H bond (bond dissociation energy ~414 kJ/mol) with a C-F bond (~485 kJ/mol) creates a metabolic blockade. Causality: The increased bond strength prevents the CYP450 oxoiron species from abstracting a hydrogen atom,[2].

Target Specificity and Therapeutic Efficacy

The 4-fluoropiperidine moiety has demonstrated profound utility across multiple therapeutic domains:

-

Neurology (T-Type Calcium Channels): Hyperactive Cav3 channels are implicated in neuropathic pain and epilepsy. Shipe et al. demonstrated that modifying a 4-aminomethylpiperidine lead into a 4-aminomethyl-4-fluoropiperidine (Compound (S)-5) yielded a potent T-type antagonist.[3].

-

Psychiatry (NMDA/Sigma Receptors): In the development of dioxadrol analogues, the axial addition of a fluorine atom at the C-4 position (forming WMS-2517) locked the piperidine ring into a specific conformation.[4].

-

Neuroimaging (PET Radiotracers): The development of 18F -labeled radiotracers for Positron Emission Tomography (PET) relies heavily on fluorinated heterocycles.[5].

Quantitative Analysis of 4-Fluoropiperidine Optimization

Table 1 summarizes the pharmacological impact of 4-fluoro substitution across various drug development programs.

| Therapeutic Target | Parent Scaffold | Fluorinated Derivative | Physicochemical Shift | Primary Pharmacological Benefit |

| 5HT1D Receptor | Piperidine analogue | 4-Fluoropiperidine analogue | ↓ pKa (approaching piperazine) | Enhanced oral bioavailability and absorption |

| Cav3 (T-Type Ca2+ ) | 4-aminomethylpiperidine | 4-aminomethyl-4-fluoropiperidine | ↓ Nitrogen basicity, ↑ C-F bond energy | Increased metabolic stability, reduced off-target binding |

| NMDA Receptor | Dioxadrol (Piperidine) | WMS-2517 (Axial 4-Fluoro) | Conformational locking | High target affinity ( Ki = 27 nM), Sigma selectivity |

| Adenosine A2B | PSB-603 (cLogP = 4.9) | Xanthine Derivative 6 | Optimized cLogP (3.0) | Improved BBB penetration for 18F PET imaging |

Visualizing the Design Logic

Caption: Rational design workflow illustrating the physicochemical impact of 4-fluoro substitution.

Caption: Pharmacological mechanism of action for T-type Ca2+ channel antagonism.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to definitively prove causality.

Protocol 1: In Vitro Microsomal Stability Assay (Metabolic Shielding Validation)

This protocol quantifies the resistance of the 4-fluoropiperidine derivative to CYP450-mediated oxidation compared to its unsubstituted parent.

-

Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

-

Microsome Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

-

Causality: Using whole HLM ensures all hepatic CYP isoforms are present, providing a comprehensive profile of phase I oxidative metabolism.

-

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Quenching & Sampling: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Self-Validation Checkpoint (Critical): Run a parallel reaction using heat-inactivated microsomes (incubated at 56°C for 30 min). If the test compound degrades in this inactive matrix, the instability is chemical rather than enzymatic, invalidating the CYP-mediated clearance hypothesis. Furthermore, include a known highly cleared reference standard (e.g., Verapamil) to validate the metabolic activity of the microsome batch.

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Target Engagement)

This protocol validates the inhibitory effect of 4-fluoropiperidine derivatives (like Compound (S)-5) on T-type calcium channels.

-

Cell Preparation: Culture HEK293 cells stably expressing recombinant human Cav3.2 channels. Plate on glass coverslips 24 hours prior to recording.

-

Solution Setup: Use an external recording solution containing 10 mM Ba2+ instead of Ca2+ .

-

Causality: Ba2+ permeates T-type channels more efficiently and prevents calcium-dependent inactivation, yielding larger, more stable macroscopic currents for precise IC50 determination.

-

-

Electrophysiological Recording: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ).

-

Self-Validation Checkpoint (Critical): Monitor the leak current continuously. A seal resistance of <1 GΩ or a leak current fluctuating >10% during the baseline recording indicates poor membrane integrity. Discard the cell immediately to prevent artifactual current rundown from being misidentified as drug-induced blockade.

-

Voltage Protocol: Apply a depolarizing step from a holding potential of -90 mV to -30 mV for 50 ms, delivered every 10 seconds.

-

Drug Application: Perfuse the 4-fluoropiperidine derivative into the bath solution. Measure the steady-state fractional block of the peak inward Ba2+ current to construct a concentration-response curve.

References

-

[1] Purser, S., et al. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry (2008). URL:[Link]

-

[3] Shipe, W. D., et al. "Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist." Journal of Medicinal Chemistry (2008). URL:[Link]

-

[2] Kerekes, A. D., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry (2012). URL:[Link]

-

[5] Müller, C. E., et al. "Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity." Molecules (2021). URL:[Link]

-

[4] Wünsch, B., et al. "Synthesis and NMDA Receptor Affinity of Fluorinated Dioxadrol Analogues." Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and NMDA receptor affinity of fluorinated dioxadrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity | MDPI [mdpi.com]

Role of fluorine substitution on piperidine ring lipophilicity

An In-Depth Technical Guide to the Role of Fluorine Substitution on Piperidine Ring Lipophilicity and Physicochemical Profiling

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. However, its high intrinsic basicity (pKa ~10–11) frequently introduces severe developability liabilities, including hERG channel blockade (cardiotoxicity), high metabolic clearance, and poor passive membrane permeability. As a Senior Application Scientist, I frequently employ fluorine substitution as a surgical tool in lead optimization. This guide explores the mechanistic causality behind how fluorination modulates piperidine basicity, the paradoxical "polar hydrophobic effect" on logD, and the robust experimental protocols required to quantify these physicochemical shifts.

The Mechanistic Basis of Fluorine-Induced Physicochemical Shifts

The introduction of fluorine onto an aliphatic piperidine ring does not merely alter its mass or steric bulk; it fundamentally rewrites the molecule's electronic and conformational landscape.

Inductive pKa Depression and Topological Distance

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the -bond framework. This withdrawal of electron density from the piperidine nitrogen reduces the availability of its lone pair to accept a proton, thereby lowering the pKa[1]. The magnitude of this pKa depression is highly dependent on the topological distance from the basic center:

-

-substitution (3-position): Generates the most profound pKa shifts. A single fluorine can lower the pKa by 1.5 to 2.5 units[2].

-

-substitution (4-position): The inductive effect attenuates over distance, typically lowering the pKa by 0.7 to 1.5 units[2].

-

Geminal di-fluorination (3,3- or 4,4-position): Exhibits an additive, though slightly diminishing, inductive effect. A geminal moiety in the -position can depress the pKa by nearly 4.0 units[1].

Stereoelectronic and Conformational Dynamics

The pKa shift is not strictly topological; it is profoundly spatial. The relative orientation of the C-F bond (axial vs. equatorial) dictates the extent of basicity modulation. In protonated piperidines, the C-F bond frequently adopts an axial conformation. This is driven by a highly stabilizing dipole-dipole interaction (or charge-dipole interaction) between the axial bond and the axial bond[3]. Because an axial fluorine can stabilize the protonated ammonium state via this 1,3-diaxial interaction, its pKa-depressing effect is weaker than that of an equatorial fluorine, which lacks this stabilization[2]. For example, an equatorial 3-fluoro substituent depresses pKa by ~2.3 units, whereas an axial 3-fluoro substituent depresses it by only ~1.4 units[2].

Caption: Mechanistic pathway of fluorine-induced physicochemical modulation in piperidines.

The Basicity-Lipophilicity Paradox: logP vs. logD

A common misconception in medicinal chemistry is treating logP (partition coefficient of the unionized species) and logD (distribution coefficient at a specific pH) interchangeably. Fluorine substitution highlights the critical divergence between these two metrics[4].

Intrinsic lipophilicity (logP) generally increases upon fluorination because the C-F bond is more hydrophobic than a C-H bond[4]. However, the effect on logD at physiological pH (7.4) is drastically magnified by the pKa shift. Unsubstituted piperidine (pKa ~11.0) is >99.9% ionized at pH 7.4. Because ions partition poorly into lipids, its logD is heavily negative. When fluorine is introduced (e.g., 3,3-difluoropiperidine, pKa ~7.0), the fraction of the neutral, lipophilic species at pH 7.4 increases by orders of magnitude. Consequently, while logP may only increase by 0.4 units, the apparent logD(7.4) can skyrocket by 3.0 units[5]. This phenomenon is essential for improving passive membrane permeability while simultaneously mitigating hERG binding, which relies heavily on basic amine interactions[1].

Quantitative Structure-Property Relationships (QSPR) Table

Table 1: Representative physicochemical shifts demonstrating the impact of fluorine substitution on the piperidine scaffold. Data illustrates the divergence between logP and logD(7.4) driven by pKa depression.

| Scaffold / Substitution | Topological Position | C-F Orientation | Approx. pKa | pKa | logP (Neutral) | logD (pH 7.4) |

| Piperidine (Unsubstituted) | N/A | N/A | 11.0 | Baseline | 0.84 | -2.10 |

| 4-Fluoropiperidine | Equatorial/Axial | 9.5 | -1.5 | 0.95 | -1.15 | |

| 3-Fluoropiperidine | Equatorial | 8.7 | -2.3 | 1.02 | -0.28 | |

| 4,4-Difluoropiperidine | Geminal | 7.5 | -3.5 | 1.15 | 0.45 | |

| 3,3-Difluoropiperidine | Geminal | 7.0 | -4.0 | 1.20 | 1.05 |

Self-Validating Experimental Methodologies

To accurately profile fluorinated piperidines, standard UV-based assays often fail because aliphatic piperidines lack a UV chromophore. The following protocols utilize orthogonal detection methods to ensure data integrity[3].

Protocol 1: Potentiometric Determination of pKa (Yasuda-Shedlovsky Method)

Because highly fluorinated compounds may exhibit poor aqueous solubility, a cosolvent extrapolation method is required to determine the true aqueous pKa.

-

System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve 1-2 mg of the fluorinated piperidine in an acidified methanol/water mixture (e.g., 0.1 M HCl). Prepare 3 to 5 samples with varying methanol fractions (e.g., 20%, 30%, 40%, 50% w/w).

-

Titration: Titrate each solution with standardized 0.1 M KOH under an inert Argon atmosphere to prevent absorption.

-

Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio.

-

Extrapolation: Plot the psKa values against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept yields the extrapolated aqueous pKa.

Protocol 2: High-Throughput Shake-Flask Method for logD(7.4) via LC-MS/19F-NMR

This protocol is optimized for non-UV active fluorinated aliphatics[3].

-

Solvent Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.

-

Spiking: Dissolve the analyte in the octanol phase to a concentration of 1 mM. (Spiking the lipid phase prevents precipitation of highly lipophilic neutral species).

-

Equilibration: Add equal volumes (e.g., 1 mL) of the spiked octanol and the saturated PBS into a glass vial. Seal and agitate via mechanical shaking at 25 °C for 24 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions.

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the fluorinated piperidine in each phase using LC-MS/MS (MRM mode) or quantitative -NMR (using an internal standard like trifluorotoluene)[3].

-

Validation: Calculate logD = . Mass balance must be 95% to validate the assay.

Caption: Validated shake-flask experimental workflow for logD determination of non-UV active fluorinated compounds.

Strategic Application in Drug Development

The integration of fluorinated piperidines is a hallmark of modern fragment-based drug discovery (FBDD) and lead optimization[1].

-

Mitigating hERG Toxicity: The hERG potassium channel features a central cavity with aromatic residues (Tyr652, Phe656) that strongly interact with protonated amines via cation- interactions. By introducing a geminal di-fluoro group at the -position, the pKa is driven down to ~7.0, reducing the fraction of protonated amine at physiological pH to ~30% (down from >99%). This directly correlates to a massive reduction in hERG affinity and cardiovascular toxicity[1].

-

Enhancing Oral Bioavailability: Unsubstituted basic amines often suffer from poor passive permeability and high P-glycoprotein (P-gp) efflux. By tuning the basicity with fluorine, the increased logD(7.4) facilitates transcellular diffusion across the lipid bilayer of the gastrointestinal tract, directly improving oral bioavailability while maintaining sufficient aqueous solubility for formulation[5].

References

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications. acs.org. Available at:[Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. yuntsg.com. Available at:[Link]

-

Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. researchgate.net. Available at:[Link]

-

Tuning basicity - Cambridge MedChem Consulting. cambridgemedchemconsulting.com. Available at:[Link]

-

Fluorine in Pharmaceutical and Medicinal Chemistry. ethernet.edu.et. Available at:[Link]

Sources

2-(4-Fluoropiperidin-1-yl)acetic Acid: Chemical Identifiers, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic heterocycles is a highly effective method for modulating physicochemical properties. 2-(4-Fluoropiperidin-1-yl)acetic acid represents a critical bifunctional building block. By combining a fluorinated piperidine core with a versatile acetic acid linker, this compound serves as an advanced intermediate for synthesizing peptidomimetics, central nervous system (CNS) agents, and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an authoritative overview of its chemical identifiers, the mechanistic logic behind its structural design, and a self-validating synthetic protocol.

Chemical Identity and Core Identifiers

Precise chemical identification is paramount in drug discovery to ensure reproducibility and regulatory compliance. The compound exists primarily in two forms: the zwitterionic free base and the highly stable hydrochloride salt. Due to the hygroscopic nature of the free base amino acid, it is predominantly isolated, stored, and commercially registered as the hydrochloride salt[1].

Quantitative Data Summary: Chemical Identifiers

| Property | Free Base | Hydrochloride Salt |

| Chemical Name | 2-(4-Fluoropiperidin-1-yl)acetic acid | 2-(4-Fluoropiperidin-1-yl)acetic acid hydrochloride |

| CAS Number | Not widely registered | 2732796-43-7 [1] |

| Molecular Formula | C₇H₁₂FNO₂ | C₇H₁₃ClFNO₂[1] |

| Molecular Weight | 161.17 g/mol | 197.64 g/mol [1] |

| SMILES | O=C(O)CN1CCC(F)CC1[2] | O=C(O)CN1CCC(F)CC1.[H]Cl[1] |

| InChIKey | LZLWPRWUCZXJMD-UHFFFAOYSA-N[2] | N/A |

Structural Causality: The Role of Fluorine in Medicinal Chemistry

Why do application scientists and medicinal chemists specifically select the 4-fluoro derivative over the unsubstituted piperidine-1-acetic acid? The answer lies in the profound impact of fluorine on the electronic distribution of the molecule.

pKa Modulation and hERG Liability Mitigation

Basic aliphatic amines (such as unsubstituted piperidines, typically exhibiting a pKa ~9.8) are notorious for their high binding affinity to the human ether-a-go-go-related gene (hERG) potassium ion channel. Blockade of this channel leads to QT interval prolongation and severe cardiotoxicity[3][4].

The introduction of a highly electronegative fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I effect) through the σ -bond framework. This pulls electron density away from the nitrogen atom, effectively lowering its basicity (shifting the pKa to a more neutral range of 7.0–8.0)[3][4]. By altering the protonation state of the nitrogen at physiological pH, the molecule's affinity for the hERG channel is drastically disrupted, thereby improving the cardiovascular safety profile of the downstream drug candidate[3][5]. Furthermore, this fluorination enhances lipophilicity and metabolic stability by blocking oxidative metabolism at the 4-position[5].

Mechanistic logic of fluorine-mediated pKa reduction to mitigate hERG channel liability.

Experimental Methodology: Synthesis Protocol

To ensure high purity and avoid the formation of complex zwitterionic mixtures, direct alkylation using chloroacetic acid is discouraged. Instead, a self-validating two-step protocol utilizing an ester intermediate is the field-proven standard.

Step-by-Step Synthetic Workflow

Step 1: N-Alkylation

-

Reagents: 4-Fluoropiperidine (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq).

-

Procedure: Suspend K₂CO₃ in anhydrous acetonitrile (ACN). Add 4-fluoropiperidine and cool the mixture to 0°C. Dropwise add ethyl bromoacetate to control the exothermic reaction. Heat the mixture to 60°C and stir for 12 hours.

-

Causality: K₂CO₃ acts as a mild, heterogeneous base to scavenge the generated HBr, preventing the protonation of the nucleophilic amine without causing base-catalyzed side reactions. ACN provides a polar aprotic environment that accelerates the Sₙ2 substitution.

Step 2: Saponification (Hydrolysis)

-

Reagents: Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

-

Procedure: Filter off the inorganic salts, concentrate the organic layer, and redissolve the intermediate (ethyl 2-(4-fluoropiperidin-1-yl)acetate) in a THF/H₂O mixture (1:1 v/v). Add LiOH·H₂O and stir at room temperature for 4 hours.

-

Causality: LiOH is preferred over NaOH or KOH as it provides milder hydrolysis conditions, minimizing the risk of eliminating the secondary alkyl fluoride.

Step 3: Acidification and Isolation

-

Procedure: Remove THF under reduced pressure. Cool the aqueous layer to 0°C and slowly add 2M HCl until the pH reaches ~2. Lyophilize the solution or extract with a polar organic solvent (e.g., n-butanol) to isolate the product.

-

Causality: Isolating the compound as the HCl salt (CAS 2732796-43-7)[1] significantly improves its bench stability, prevents self-condensation, and enhances solubility in aqueous media for subsequent biological or synthetic applications.

Step-by-step synthetic workflow for 2-(4-Fluoropiperidin-1-yl)acetic acid hydrochloride.

Analytical Validation (Self-Validating System)

To confirm the structural integrity of the synthesized batch, the following analytical signatures must be verified:

-

¹H NMR (D₂O): A characteristic multiplet for the proton geminal to the fluorine atom (C4-H) will appear around 4.8–5.0 ppm, exhibiting a large geminal H-F coupling constant (J ≈ 48 Hz). The acetic acid methylene protons (-CH₂-COOH) will appear as a distinct singlet around 3.8 ppm.

-

¹⁹F NMR: A single peak (split into a multiplet due to H-F coupling) around -180 to -185 ppm, confirming the presence of the secondary alkyl fluoride.

-

LC-MS (ESI+): The mass spectrometer will detect the free base [M+H]⁺ ion at m/z 162.1.

Applications in Drug Development

-

PROTAC Linker Technologies: The acetic acid moiety provides an excellent synthetic handle for standard amide coupling (using HATU/DIPEA) with E3 ligase ligands or target-binding warheads. The rigid, fluorinated piperidine core offers a distinct spatial vector and improved metabolic stability compared to flexible, traditional PEG linkers.

-

Peptidomimetics: As an unnatural amino acid, it can be incorporated into peptide sequences to enhance proteolytic stability while fine-tuning the isoelectric point of the therapeutic peptide.

References

- Bidepharm. "CAS 2732796-43-7 | 2-(4-Fluoropiperidin-1-yl)acetic acid hydrochloride."

- Fluorochem. "2-(4-Fluoropiperidin-1-yl)acetic acid."

- The Journal of Organic Chemistry (ACS Publications). "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery."

- Scientific Update.

- PubMed. "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles."

Sources

- 1. CAS:2732796-43-7, 2-(4-Fluoropiperidin-1-yl)acetic acid hydrochloride-毕得医药 [bidepharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-(4-Fluoropiperidin-1-yl)acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Beyond the Structure – The Physicochemical Soul of a Drug Candidate

In modern drug discovery, our initial focus is often on the elegant lock-and-key fit between a molecule and its biological target. However, for a candidate to become a viable therapeutic, it must successfully navigate the complex physiological landscape of the human body. This journey is dictated not just by its shape, but by its fundamental physicochemical properties. Among the most critical of these is the acid-base dissociation constant, or pKa.

The pKa value governs a molecule's ionization state at a given pH, which in turn profoundly influences its solubility, membrane permeability, protein binding, and formulation characteristics.[1][2] Understanding and accurately characterizing the pKa is therefore not a perfunctory checkbox exercise; it is a foundational pillar of rational drug design and lead optimization.[3][4][5]

This guide provides a detailed examination of 2-(4-Fluoropiperidin-1-yl)acetic acid, a molecule possessing two key ionizable centers. We will dissect its anticipated ionization behavior, outline gold-standard methodologies for empirical pKa determination, and explore the direct consequences of its pH-dependent charge states on its journey from administration to therapeutic action.

Molecular Architecture and Ionizable Centers

2-(4-Fluoropiperidin-1-yl)acetic acid is a bifunctional molecule characterized by a saturated heterocyclic piperidine ring and a carboxylic acid moiety.

Chemical Structure:

(Simplified 2D representation)

Two specific functional groups within this structure are capable of accepting or donating a proton, defining its acid-base profile:

-

The Carboxylic Acid (-COOH): This group is acidic and will donate a proton to form a carboxylate anion (-COO⁻).

-

The Tertiary Amine (Piperidine Nitrogen): This nitrogen atom is basic and can accept a proton to form a positively charged quaternary ammonium cation.

The interplay between these two groups as a function of pH determines the molecule's overall charge and its resulting physicochemical properties.

Predicted pKa Values and Ionization Equilibria

While experimental determination is the definitive standard, in silico predictions and analysis of analogous structures provide a robust starting point. The electronic environment of each ionizable group significantly influences its pKa.

-

pKa1 (Carboxylic Acid): The pKa of a simple aliphatic carboxylic acid is typically around 4.8. However, the nearby piperidine nitrogen, when protonated, exerts a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion, making the proton easier to remove and thus lowering the pKa . A predicted pKa for the structurally similar 2-(4,4-Difluoropiperidin-1-yl)acetic acid is 2.47.[6] Therefore, a reasonable estimate for the carboxylic acid pKa of our target molecule is in the acidic range.

-

pKa2 (Tertiary Amine): The pKa of the parent piperidine molecule is approximately 11.2. The attachment of the electron-withdrawing acetic acid group to the nitrogen atom reduces the electron density on the nitrogen, making it a weaker base. This effect lowers the pKa of the tertiary amine. Experimental data for similar N-substituted piperidines suggest pKa values in the range of 7-9.[7]

Based on this analysis, we can summarize the predicted ionization constants:

| Parameter | Ionizable Group | Predicted pKa Range | Ionization Event |

| pKa1 | Carboxylic Acid | 2.0 – 3.5 | -COOH ⇌ -COO⁻ + H⁺ |

| pKa2 | Tertiary Amine | 7.5 – 9.0 | -NH⁺- ⇌ -N- + H⁺ |

These two pKa values define three primary ionization states for the molecule across the physiological pH range.

Caption: Ionization states of the molecule as a function of pH.

Methodologies for Definitive pKa Determination

While computational tools are invaluable for initial screening, experimental validation is non-negotiable for lead candidates.[3] The combination of predictive and empirical approaches provides the most reliable ionization profiles.[4][8]

Caption: Integrated workflow for accurate pKa determination.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for its precision and direct measurement.[9] This protocol describes a self-validating system for generating reliable data.

Objective: To accurately determine the pKa values of 2-(4-Fluoropiperidin-1-yl)acetic acid by monitoring pH changes during titration with a standardized acid and base.

Materials & Equipment:

-

2-(4-Fluoropiperidin-1-yl)acetic acid sample (high purity)

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette (Class A)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Potassium Hydroxide (KOH)

-

Degassed, deionized water

-

Inert gas (Nitrogen or Argon) for blanketing

Step-by-Step Methodology:

-

System Calibration & Blank Titration (Trustworthiness Pillar):

-

Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Ensure the slope is between 95-105%.

-

Perform a blank titration on the solvent (deionized water) with both HCl and KOH to determine the volume of titrant needed to effect pH changes in the absence of the sample. This data is crucial for correcting the final sample titration curve.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample and dissolve it in a known volume (e.g., 25 mL) of deionized water. The concentration should be sufficient to produce a clear inflection in the titration curve.

-

Gently blanket the solution with an inert gas to prevent absorption of atmospheric CO₂, which can interfere with the titration of the basic moiety.

-

-

Acidimetric Titration (Determining pKa2):

-

Place the pH electrode in the sample solution and begin stirring gently.

-

Titrate the solution with standardized 0.1 M HCl. Add titrant in small, precise increments (e.g., 0.01-0.02 mL), allowing the pH reading to stabilize after each addition.

-

Record the pH value and the corresponding volume of titrant added. Continue the titration well past the expected equivalence point (e.g., to pH ~2.0).

-

-

Alkalimetric Titration (Determining pKa1):

-

Using the same (or a freshly prepared) sample solution, titrate with standardized 0.1 M KOH.

-

Follow the same incremental addition and recording procedure as in the acidimetric titration. Continue well past the second equivalence point (e.g., to pH ~11.0).

-

-

Data Analysis (Expertise Pillar):

-

Correct the titration data by subtracting the blank titration volumes.

-

Plot pH versus the volume of titrant added to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence points (endpoints) are identified as the peaks in the first derivative plot or the zero crossings in the second derivative plot.

-

The pKa value is determined from the pH at the half-equivalence point. For example, pKa1 is the pH at which half the volume of KOH required to reach the first equivalence point has been added. Specialized software is often used for precise calculation.

-

Impact of Ionization on Pharmacokinetic Properties

The ionization state dictated by the pKa values and physiological pH directly impacts the ADMET profile of a drug candidate.[1][10]

| pH Environment | Typical Location | Dominant Species | Predicted Properties & Implications |

| 1.5 - 3.5 | Stomach | Cationic (Amine protonated, Acid neutral) | Solubility: Likely moderate to high due to the positive charge. Absorption: Limited passive absorption from the stomach, as charged species do not readily cross lipid membranes.[2] |

| 6.0 - 7.4 | Small Intestine, Blood Plasma | Zwitterionic (Amine protonated, Acid deprotonated) | Solubility: Can be complex; zwitterions often have lower solubility than their fully charged salt forms. This is a critical parameter to measure. Absorption: Passive permeability across the intestinal wall may be low due to the presence of two charged groups.[11] Active transport mechanisms may be required. BBB Permeability: Generally, zwitterionic compounds exhibit poor penetration of the blood-brain barrier.[2] |

| > 7.5 | Lower Intestine | Anionic (Amine neutral, Acid deprotonated) | Solubility: Should be high due to the net negative charge. Absorption: Limited passive absorption due to charge. |

Causality in Action:

-

A medicinal chemist might observe poor oral bioavailability.[2] Knowing the pKa values allows them to immediately hypothesize that the low permeability of the zwitterionic species dominant in the small intestine is the likely cause. This insight guides further structural modification or formulation strategies (e.g., creating a prodrug).

-

During formulation, the pKa values are critical for selecting appropriate buffers and salt forms to ensure drug solubility and stability in an IV solution or oral suspension.[10][12]

-

The charge state is a key determinant of off-target activity. For instance, basic compounds have a higher propensity to interact with the hERG potassium channel, a critical cardiac safety liability.[2]

Conclusion

The ionization behavior of 2-(4-Fluoropiperidin-1-yl)acetic acid is defined by its two pKa values, corresponding to its carboxylic acid and tertiary amine functional groups. A comprehensive understanding of these values, derived from a synergistic combination of computational prediction and rigorous experimental determination, is paramount. This knowledge provides a predictive framework for understanding and optimizing the compound's solubility, absorption, distribution, and potential for off-target interactions. For the drug development professional, mastering the pKa profile of a candidate is not merely an academic exercise; it is a critical step in transforming a promising molecule into a safe and effective medicine.

References

- Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?

-

IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

-

Creative Bioarray. Lipophilicity and pKa Assays. Available from: [Link]

- Popova, D., & Svinyarov, I. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 65(1), 1-8.

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]

-

Al-Ittah, W., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 335-356. Available from: [Link]

-

Al-Ittah, W., et al. (2023). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available from: [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

El-Deen, M. G., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 249-258. Available from: [Link]

-

Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

-

Subirats, X., et al. (2019). Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography. Analytica Chimica Acta, 1076, 151-161. Available from: [Link]

-

De-Ruyck, J., et al. (2016). A Chemogenomic Analysis of Ionization Constants - Implications for Drug Discovery. Pharmaceuticals, 9(3), 46. Available from: [Link]

-

Zafar, S., et al. (2019). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-369. Available from: [Link]

-

Ballatore, C., et al. (2013). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Expert Opinion on Drug Discovery, 8(3), 37-47. Available from: [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 6. 2-(4,4-Difluoropiperidin-1-yl)acetic acid | 1627998-04-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. ijirss.com [ijirss.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]

Precision Engineering of Amine Basicity: Bioisosteric Replacement Strategies Using 4-Fluoropiperidine Moieties

Executive Summary & Mechanistic Rationale

In the multidimensional optimization (MDO) of small-molecule therapeutics, the piperidine ring is a ubiquitous structural motif, prized for its excellent vectorality and target engagement capabilities. However, this moiety frequently introduces a "piperidine paradox": its high intrinsic basicity (pKa ~11.1) guarantees protonation at physiological pH (7.4), which often triggers severe downstream liabilities, including poor transcellular membrane permeability, phospholipidosis, and dose-limiting cardiotoxicity via hERG channel inhibition.

As an application scientist, I approach this bottleneck not by abandoning the scaffold, but by precision-tuning its physicochemical properties. The strategic incorporation of a fluorine atom to create a 4-fluoropiperidine bioisostere is a field-proven intervention.

The Physicochemical Causality of Fluorination

The rationale for this substitution is rooted in three distinct mechanistic pillars:

-

pKa Attenuation via Inductive Effects: Fluorine is the most electronegative element. When positioned at the 4-position ( γ to the basic nitrogen), it exerts a strong σ -electron-withdrawing effect across the carbon framework. This predictably drops the amine's pKa from ~11.1 to ~9.4. This 1.7-unit decrement shifts the ionization equilibrium at pH 7.4, increasing the fraction of the neutral, lipophilic species, thereby enhancing oral absorption and passive permeability.

-

hERG Liability Mitigation: The inner cavity of the human ether-a-go-go-related gene (hERG) potassium channel is lined with aromatic residues (specifically Tyr652 and Phe656) that trap protonated amines via strong cation- π interactions. By reducing the basicity of the piperidine nitrogen, 4-fluoropiperidine reduces the population of the positively charged pharmacophore, systematically dismantling the thermodynamic driving force for hERG binding.

-

Metabolic Shielding: The robust C–F bond (approx. 116 kcal/mol) effectively blocks cytochrome P450-mediated oxidative metabolism at the substituted carbon, increasing the compound's half-life without drastically inflating its overall lipophilicity (LogD).

Fig 1: Decision matrix for piperidine bioisosteric replacement based on pKa liability.

Quantitative Profiling of Fluorinated Piperidines

To make informed structural decisions, we must rely on empirical thermodynamic data rather than computational predictions alone, as local microenvironments and dipole-dipole interactions heavily influence basicity. The table below summarizes the quantitative impact of progressive fluorination on the piperidine scaffold,.

| Structural Motif | Experimental pKa | Δ pKa vs Piperidine | Typical hERG Impact | Primary Application |

| Piperidine | 11.1 | 0.0 | High Liability | Baseline vectorality |

| 4-Fluoropiperidine | 9.4 | -1.7 | Moderate Mitigation | Balances basicity with improved absorption |

| 3-Fluoropiperidine | 9.1 | -2.0 | Moderate Mitigation | Induces specific axial/equatorial conformations |

| 4,4-Difluoropiperidine | 7.3 | -3.8 | High Mitigation | Nearly neutralizes amine at physiological pH |

hERG Mitigation & Target Selectivity Pathways

The structural optimization of T-type Ca2+ channel antagonists and 5-HT1D receptor ligands serves as a prime example of this strategy,. In these programs, replacing a highly basic piperidine with a 4-fluoropiperidine maintained the necessary target engagement while drastically reducing off-target cardiovascular effects.

Fig 2: Mechanistic pathway of hERG liability mitigation via 4-fluoropiperidine substitution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every protocol includes built-in controls to confirm that the observed data is a true reflection of the molecule's physicochemical properties, not an artifact of the assay.

Protocol A: Synthesis via Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium cyanoborohydride (NaBH3CN) because it is milder, less toxic, and selectively reduces the intermediate iminium ion without reducing the starting aldehyde/ketone.

-

Preparation: Dissolve the target aldehyde/ketone (1.0 eq) and 4-fluoropiperidine hydrochloride (1.2 eq) in anhydrous Dichloroethane (DCE).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base of the 4-fluoropiperidine. Validation step: Check pH to ensure the solution is mildly basic (pH ~8) to facilitate iminium formation.

-

Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise at 0°C. Stir at room temperature for 12 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validated when the aldehyde peak is <1% and the mass of the desired fluorinated product (M+H) is dominant.

-

Quench & Isolate: Quench with saturated aqueous NaHCO3, extract with Dichloromethane (DCM), dry over MgSO4, and purify via flash chromatography.

Protocol B: pKa Determination via Potentiometric Titration

Causality: Computational models often fail to accurately predict the inductive effects of halogens in constrained cyclic systems. Potentiometric titration provides the ground-truth thermodynamic measurement.

-

System Suitability: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation: Titrate a known reference standard (e.g., pure Piperidine, known pKa 11.1) to confirm system accuracy before running the unknown.

-

Sample Preparation: Dissolve 2-3 mg of the 4-fluoropiperidine derivative in a co-solvent mixture (e.g., Methanol/Water) if aqueous solubility is low.

-

Titration: Titrate with standardized 0.1 M HCl or 0.1 M NaOH under a nitrogen atmosphere to prevent CO2 absorption (which forms carbonic acid and skews results).

-

Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation, applying Yasuda-Shedlovsky extrapolation if co-solvents were used to determine the aqueous pKa.

Protocol C: Automated Patch-Clamp hERG Assay

Causality: Radioligand displacement assays only measure binding, missing state-dependent channel blockades. Patch-clamp electrophysiology directly measures the functional inhibition of the potassium current.

-

Cell Preparation: Use stably transfected CHO or HEK293 cells expressing the hERG channel.

-

Control Validation: Self-Validation: Run a positive control (e.g., Astemizole or E-4031). The system is only validated if the positive control yields an IC50 between 10–50 nM.

-

Electrophysiology: Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

-

Compound Application: Perfuse the 4-fluoropiperidine test compound at escalating concentrations (e.g., 0.1, 1.0, 10, 30 µM).

-

Quantification: Measure the reduction in the peak tail current relative to the vehicle (DMSO) control to generate an IC50 curve. A successful bioisosteric replacement should shift the IC50 from <1 µM (piperidine) to >10-30 µM (4-fluoropiperidine).

References

-

The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[Link]

-

Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase (Pks13-TE) Inhibitors with Improved hERG Profiles. Journal of Medicinal Chemistry.[Link]

-

Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry.[Link]

-

4-Fluoropiperidine Compound Summary. National Center for Biotechnology Information. PubChem Database.[Link]

A Technical Guide to the Hydrogen Bonding Capacity of 2-(4-Fluoropiperidin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 2-(4-Fluoropiperidin-1-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. The ability of a molecule to form hydrogen bonds is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing everything from solubility to target binding affinity. This document delineates the structural features of the title compound that govern its hydrogen bonding potential, outlines robust experimental and computational methodologies for its characterization, and synthesizes these approaches to build a holistic understanding. We will explore the roles of the carboxylic acid group as both a hydrogen bond donor and acceptor, the tertiary piperidine nitrogen as an acceptor, and the nuanced role of the covalently-bound fluorine atom. Methodologies including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Density Functional Theory (DFT) calculations are detailed, providing researchers with a validated framework for assessing this crucial molecular property.

The Central Role of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly specific, directional, non-covalent interactions that are fundamental to molecular recognition in biological systems.[1] Their energies, typically around 5-30 kJ/mol, are strong enough to confer significant binding affinity and specificity between a ligand and its target protein, yet weak enough to allow for dynamic and reversible interactions. The strategic incorporation of hydrogen bond donors (HBDs) and acceptors (HBAs) is a cornerstone of rational drug design, impacting a molecule's solubility, membrane permeability, metabolic stability, and target-binding kinetics.[1][2]

2-(4-Fluoropiperidin-1-yl)acetic acid presents a fascinating case study. It contains the well-established piperidine scaffold, common in many biologically active compounds, which can improve pharmacokinetic properties.[2] The molecule is bifunctional, featuring a potent carboxylic acid group and a strategically placed fluorine atom, whose role as a hydrogen bond acceptor is a subject of ongoing scientific discussion.[3][4] Understanding the complete hydrogen bonding profile of this molecule is therefore essential for predicting its behavior in a biological milieu and for its effective utilization as a building block in drug discovery campaigns.

Molecular Structure and Potential Hydrogen Bonding Sites

A molecule's capacity for hydrogen bonding is dictated by its three-dimensional structure and the distribution of electronegative atoms and polarized hydrogen atoms. The structure of 2-(4-Fluoropiperidin-1-yl)acetic acid contains several key functional groups that can participate in these interactions.

-

Hydrogen Bond Donors (HBD): The primary HBD is the hydroxyl proton of the carboxylic acid group (-COOH). This acidic proton can be readily donated to a suitable acceptor.

-

Hydrogen Bond Acceptors (HBA): The molecule possesses multiple HBA sites:

-

Carbonyl Oxygen: The sp² hybridized oxygen of the carboxylic acid's carbonyl group (C=O) is a strong hydrogen bond acceptor due to its high electron density.

-

Hydroxyl Oxygen: The sp³ hybridized oxygen of the carboxylic acid's hydroxyl group (-OH) also has lone pairs of electrons and can act as an acceptor.

-

Piperidine Nitrogen: The tertiary amine nitrogen within the piperidine ring is a potential HBA. Its accessibility can be influenced by the steric environment and the chair conformation of the piperidine ring.

-

Fluorine Atom: The covalently bound fluorine atom is the most electronegative element and can function as a weak hydrogen bond acceptor.[5][6] While more subtle than interactions with oxygen or nitrogen, C-F···H interactions are increasingly recognized as significant in modulating molecular conformation and ligand-protein binding.[4][7]

-

The following table and diagram summarize the potential hydrogen bonding sites.

Table 1: Potential Hydrogen Bonding Sites in 2-(4-Fluoropiperidin-1-yl)acetic acid

| Functional Group | Atom/Site | Type | Relative Strength |

| Carboxylic Acid | Hydroxyl Hydrogen (-OH ) | Donor (HBD) | Strong |

| Carboxylic Acid | Carbonyl Oxygen (-C=O ) | Acceptor (HBA) | Strong |

| Carboxylic Acid | Hydroxyl Oxygen (-O H) | Acceptor (HBA) | Moderate |

| Piperidine Ring | Tertiary Nitrogen (-N <) | Acceptor (HBA) | Moderate |

| Fluoropiperidine | Fluorine Atom (-F ) | Acceptor (HBA) | Weak |

Caption: Key hydrogen bond donor and acceptor sites.

Experimental Assessment of Hydrogen Bonding

A multi-faceted experimental approach is necessary to fully characterize the hydrogen bonding behavior of the title compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a powerful technique for detecting hydrogen bonding by measuring the vibrational frequencies of bonds.[8] The stretching frequency of a donor group, such as an O-H bond, is sensitive to its environment. When the O-H group participates in a hydrogen bond (O-H···Y), the O-H bond weakens and lengthens, resulting in a characteristic "red shift" to a lower wavenumber (frequency), as well as significant band broadening and an increase in intensity.[9][10]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.01 M) of 2-(4-Fluoropiperidin-1-yl)acetic acid in a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) to minimize intermolecular interactions and observe the "free" O-H stretch.

-

Spectrum Acquisition (Dilute): Acquire the FTIR spectrum in the range of 4000-2500 cm⁻¹. Identify the sharp, high-frequency band corresponding to the non-hydrogen-bonded O-H stretching vibration.

-

Concentration-Dependent Study: Prepare a series of more concentrated solutions (e.g., 0.1 M, 0.5 M, 1.0 M) in the same solvent.

-

Spectrum Acquisition (Concentrated): Acquire FTIR spectra for each concentrated solution. Observe the appearance and growth of a new, broad absorption band at a lower frequency relative to the free O-H stretch. This new band is indicative of intermolecular hydrogen bonding (e.g., carboxylic acid dimerization).

-

Data Analysis: Compare the spectra. The magnitude of the red shift (Δν = ν_free - ν_bonded) provides a qualitative measure of the hydrogen bond strength.

Table 2: Hypothetical FTIR Data for O-H Stretching Band

| Concentration | Observed O-H Band (cm⁻¹) | Interpretation |

| 0.01 M in CCl₄ | ~3550 (sharp) | Free (monomeric) O-H stretch |

| 1.0 M in CCl₄ | ~3000 (very broad) | Hydrogen-bonded (dimeric) O-H stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The chemical shift of a proton involved in a hydrogen bond is highly sensitive to the electron density around it.[11] When the acidic proton of the carboxylic acid participates in a hydrogen bond, it becomes deshielded, causing its resonance to shift downfield (to a higher ppm value) in the ¹H NMR spectrum. This effect is concentration and temperature-dependent. Additionally, ¹⁹F NMR can provide evidence of fluorine's involvement in hydrogen bonding, as such interactions would alter the local electronic environment of the fluorine nucleus.[3]

Experimental Protocol:

-

¹H NMR Concentration Study: Prepare a series of solutions of the compound in a non-coordinating solvent (e.g., CDCl₃) at varying concentrations (e.g., 1 mM to 100 mM).

-

Acquisition: Acquire a ¹H NMR spectrum for each sample.

-

Analysis: Plot the chemical shift (δ) of the carboxylic acid proton as a function of concentration. A significant downfield shift with increasing concentration is strong evidence for intermolecular hydrogen bonding.

-

Variable Temperature (VT) ¹H NMR: Using a moderately concentrated sample, acquire ¹H NMR spectra at different temperatures (e.g., from 25°C to 55°C). As temperature increases, hydrogen bonds are disrupted, leading to an upfield shift of the involved proton's signal.

-

¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum. While subtle, changes in the fluorine chemical shift upon interaction with a known hydrogen bond donor in a co-solvent experiment could suggest its capacity as an acceptor.

Single-Crystal X-ray Crystallography

Causality: X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of a molecule in the solid state.[12] It allows for the direct measurement of interatomic distances and angles, offering definitive proof of hydrogen bonding.[13] A hydrogen bond X-H···Y is typically identified by an H···Y distance that is shorter than the sum of their van der Waals radii and an X-H···Y angle that is close to linear (180°).[14]

Experimental Protocol:

-

Crystal Growth: Grow suitable single crystals of 2-(4-Fluoropiperidin-1-yl)acetic acid from an appropriate solvent system (e.g., slow evaporation from ethanol/water).

-

Data Collection: Mount a high-quality crystal on a single-crystal X-ray diffractometer. Collect diffraction data, preferably at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. Special refinement techniques, such as Hirshfeld Atom Refinement (HAR), can be employed to locate hydrogen atoms with greater accuracy than standard methods.[15]

-

Geometric Analysis: Analyze the refined structure to identify all potential intermolecular hydrogen bonds. Measure the relevant distances (e.g., O-H, H···O, O···O) and angles (e.g., O-H···O) to confirm the presence and geometry of the interactions.

Caption: Workflow for experimental hydrogen bond analysis.

Computational Investigation of Hydrogen Bonding

Computational chemistry offers powerful tools to complement experimental findings, providing insights into the energetics and electronic nature of hydrogen bonds.

Density Functional Theory (DFT) Calculations

Causality: DFT is a quantum mechanical method that can accurately calculate the electronic structure, geometry, and energy of molecules.[16][17] By modeling dimers or larger clusters of 2-(4-Fluoropiperidin-1-yl)acetic acid, we can calculate the interaction energy (ΔE), which quantifies the strength of the hydrogen bonds holding the complex together. DFT can also predict vibrational frequencies, which can be directly compared to experimental FTIR data.[17][18]

Protocol:

-

Monomer Optimization: Optimize the geometry of a single molecule of 2-(4-Fluoropiperidin-1-yl)acetic acid using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Dimer Construction: Construct plausible hydrogen-bonded dimers. The most likely conformation is the classic carboxylic acid cyclic dimer. Other potential interactions, such as those involving the fluorine atom or the piperidine nitrogen, can also be modeled.

-

Dimer Optimization: Optimize the geometry of each dimer.

-

Interaction Energy Calculation: Calculate the interaction energy (ΔE) for each dimer, correcting for basis set superposition error (BSSE) using the counterpoise method. ΔE = E_dimer - 2 * E_monomer

-

Vibrational Analysis: Perform a frequency calculation on the optimized monomer and dimers to predict the shift in the O-H vibrational frequency upon hydrogen bond formation.

Table 3: Hypothetical DFT-Calculated Interaction Energies

| Dimer Configuration | Key H-Bond Interaction | Calculated ΔE (kcal/mol) (BSSE-corrected) |

| Carboxylic Acid Dimer | O-H···O=C | -12.5 |

| Fluorine-involved Dimer | C-F···H-O | -2.1 |

| Nitrogen-involved Dimer | N···H-O | -6.8 |

Synthesizing the Data: A Holistic Profile

By integrating the results from both experimental and computational methods, a comprehensive picture of the hydrogen bonding capacity of 2-(4-Fluoropiperidin-1-yl)acetic acid emerges.

-

Dominant Interaction: Both experimental (FTIR, NMR) and computational (DFT) data will almost certainly confirm that the strongest and most dominant interaction is the formation of a cyclic dimer via dual hydrogen bonds between the carboxylic acid moieties. This is a classic and highly stable arrangement.

-

Secondary Interactions: X-ray crystallography is the best technique to reveal secondary interactions in the solid-state packing, such as C-H···O, C-H···F, or interactions involving the piperidine nitrogen. While weaker, these interactions can collectively play a significant role in determining crystal packing and influencing physical properties.

-

The Role of Fluorine: The contribution of the fluorine atom as a hydrogen bond acceptor is expected to be minor compared to the carboxylic acid group.[4][7] However, DFT calculations can quantify this weak interaction energy, and high-resolution crystallography might reveal short C-F···H contacts, providing evidence for its participation in the overall intermolecular interaction landscape.

Conclusion

2-(4-Fluoropiperidin-1-yl)acetic acid is a molecule with a rich and well-defined hydrogen bonding capacity. Its primary interaction is governed by the powerful self-association of its carboxylic acid group, forming highly stable dimers. Additionally, the piperidine nitrogen and the fluorine atom serve as secondary and tertiary hydrogen bond acceptor sites, respectively, providing multiple avenues for interaction with biological targets or formulation excipients. A thorough characterization using the spectroscopic, crystallographic, and computational methods detailed in this guide is essential for any researcher or drug development professional seeking to leverage this versatile building block. This understanding enables the prediction of its physicochemical properties and provides a rational basis for its incorporation into novel therapeutic agents.

References

- application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side chains. Protein Engineering, Design and Selection, Oxford Academic.

- Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews.

- X-ray crystallography. Wikipedia.

- Hydrogen Bonding Interactions of Covalently Bonded Fluorine Atoms: From Crystallographic Data to a New Angular Function in the GRID Force Field.

- Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calcul

- Understanding HF Hybridization: The Role of Hydrogen Bonds in Fluorine Compounds.

- Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical Shifts as a Tool in Structural Studies. MDPI.

- Density functional benchmark for quadruple hydrogen bonds. RSC Publishing.

- Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses. RSC Publishing.

- Fluorine compounds. Wikipedia.

- Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid.

- Hydrogen atoms can be located accurately and precisely by x-ray crystallography. PMC.

- PIPERIDINE.

- Theoretical Insights into Hydrogen Bonding, IR Spectra, and Reactivity of Pimelic Acid in Mixed Solvents Using DFT Calculations.

- Influence of Multiple & Cooperative Hydrogen Bonding on the Acidity of Polyhydroxylated Piperidines: Electron Density Topolo. SciSpace.

- Chapter 11: Hydrogen Bonds and NMR. Books.

- The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibr

- 1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal. CCDC.

- FTIR spectroscopy of Hydrogen bonding in polymers?.

- (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. Benchchem.

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Understanding HF Hybridization: The Role of Hydrogen Bonds in Fluorine Compounds - Oreate AI Blog [oreateai.com]

- 6. Fluorine compounds - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jchemrev.com [jchemrev.com]

- 9. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. Hydrogen atoms can be located accurately and precisely by x-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Density functional benchmark for quadruple hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00836K [pubs.rsc.org]

- 17. Theoretical Insights into Hydrogen Bonding, IR Spectra, and Reactivity of Pimelic Acid in Mixed Solvents Using DFT Calculations – Material Science Research India [materialsciencejournal.org]

- 18. Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical Shifts as a Tool in Structural Studies | MDPI [mdpi.com]

Application Note: Synthesis Protocols for 2-(4-Fluoropiperidin-1-yl)acetic Acid Derivatives

Introduction & Rationale

The strategic incorporation of fluorine into aliphatic heterocycles is a cornerstone of modern medicinal chemistry. Substituting a hydrogen atom with fluorine on a piperidine ring (specifically at the C4 position) profoundly alters the molecule's physicochemical profile without imposing a significant steric penalty[1].

Key pharmacological benefits of 2-(4-fluoropiperidin-1-yl)acetic acid derivatives include:

-

pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atom lowers the basicity of the piperidine nitrogen by ~1.5 to 2.0 pKa units, enhancing membrane permeability and oral bioavailability.

-

Metabolic Stability: Fluorination blocks cytochrome P450-mediated oxidative metabolism at the C4 position[1].

-

Conformational Bias: The highly electronegative fluorine atom induces specific ring conformations (e.g., via the gauche effect), which can pre-organize the ligand for optimal target binding.

Physicochemical and pharmacological impact of C4-fluorination on the piperidine scaffold.

Mechanistic Workflow

The synthesis of 2-(4-fluoropiperidin-1-yl)acetic acid derivatives typically proceeds via a robust three-step sequence: N-alkylation, saponification, and amide derivatization.

Three-step synthetic workflow for generating 2-(4-fluoropiperidin-1-yl)acetic acid derivatives.

Materials and Reagents

Table 1: Critical reagents and their functions in the synthesis workflow.

| Reagent | Equivalents | Function / Rationale |

| 4-Fluoropiperidine HCl | 1.0 eq | Starting material. The HCl salt is preferred due to the high volatility of the free base (bp ~116 °C). |

| Ethyl bromoacetate | 1.1 eq | Electrophile for SN2 N-alkylation[2]. |

| Potassium Carbonate (K₂CO₃) | 3.0 eq | Mild inorganic base. Prevents E2 elimination of the fluorine atom. |

| Lithium Hydroxide (LiOH·H₂O) | 2.0 eq | Mild saponification agent. Minimizes epimerization or side reactions. |

| HATU | 1.2 eq | High-efficiency coupling reagent for amide bond formation. |

| DIPEA | 3.0 eq | Non-nucleophilic organic base for amide coupling. |

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-fluoropiperidin-1-yl)acetate (N-Alkylation)

Objective: Alkylate the secondary amine of 4-fluoropiperidine via an SN2 mechanism[2].

Step-by-Step Procedure:

-

Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoropiperidine hydrochloride (10.0 mmol, 1.39 g) and anhydrous DMF (30 mL).

-

Base Addition: Add finely powdered anhydrous K₂CO₃ (30.0 mmol, 4.14 g). Stir the suspension at 0 °C (ice bath) for 15 minutes to liberate the free base.

-

Electrophile Addition: Dissolve ethyl bromoacetate (11.0 mmol, 1.22 mL) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating and over-alkylation.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12 hours under a nitrogen atmosphere.

-

Workup: Quench the reaction by adding 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-